Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl2-hydroxy-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate is a synthetic organic compound with the molecular formula C16H25NO3 and a molecular weight of 279.37 g/mol. It is primarily used for research purposes and is not intended for human or veterinary use. The compound features a unique spirocyclic structure, which makes it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of Tert-butyl2-hydroxy-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate involves multiple steps. The process begins with the condensation of tert-butyl 2-oxo-3-azabicyclo[3.3.1]nonane-9-carboxylate with 1,5-dibromopentane. This reaction is followed by reduction using sodium borohydride in ethanol, leading to the formation of tert-butyl 2-hydroxy-9-(pentan-1-yl)-3-azabicyclo[3.3.1]nonane-9-carboxylate. The final step involves cyclization with sodium hydroxide in water to yield the desired product.
Analyse Chemischer Reaktionen
Tert-butyl2-hydroxy-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride, acetic acid, and sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, it serves as a scaffold for the development of new drugs due to its unique spirocyclic structure. In material science, it is explored for its potential as a building block for molecular cages or supramolecular assemblies. Additionally, it can be utilized for synthesizing novel organic compounds, investigating drug delivery systems, and exploring catalytic reactions.
Wirkmechanismus
The mechanism of action of Tert-butyl2-hydroxy-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with various biological molecules.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl2-hydroxy-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate can be compared with other similar spirocyclic compounds . Some similar compounds include tert-butyl 2-oxo-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate and tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate . The uniqueness of Tert-butyl2-hydroxy-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate lies in its specific spirocyclic structure and the presence of a hydroxy group, which may confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H27NO3 |
---|---|
Molekulargewicht |
281.39 g/mol |
IUPAC-Name |
tert-butyl 2-hydroxy-9-azadispiro[3.1.56.14]dodecane-9-carboxylate |
InChI |
InChI=1S/C16H27NO3/c1-14(2,3)20-13(19)17-6-4-15(5-7-17)10-16(11-15)8-12(18)9-16/h12,18H,4-11H2,1-3H3 |
InChI-Schlüssel |
BTELBEADLMVEEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3(C2)CC(C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.